7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Description
7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H13F3O3 and its molecular weight is 334.294. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Importance
The synthetic routes for creating coumarin derivatives, including 7-methoxy chromen-4-ones, have been extensively reviewed, underscoring their importance in pharmacology due to their core structure mimicking that of secondary metabolites. These compounds are synthesized through various protocols, including Suzuki coupling reactions, lactonization, and Michael acceptor reactions, showcasing their versatility and significance in synthetic chemistry (Mazimba, 2016).
Pharmacological Applications
The compound has shown promise in cancer research, particularly in identifying compounds with high tumor specificity and reduced toxicity to normal cells. A study identified derivatives with high tumor specificity and minimal keratinocyte toxicity, suggesting potential for developing safer anticancer drugs (Sugita et al., 2017). Additionally, osthole, a structurally related compound, has demonstrated a range of pharmacological activities, including neuroprotective, immunomodulatory, and anticancer effects, highlighting the broad therapeutic potential of this chemical class (Zhang et al., 2015).
Antioxidant and Anti-inflammatory Properties
Coumarin derivatives have been associated with antioxidant properties, potentially offering protective effects against cell impairment and diseases. These biological activities are linked to the structural features of chromones, such as the presence of a double bond and hydroxyl groups, emphasizing the importance of these compounds in developing antioxidant therapies (Yadav et al., 2014).
Potential in Corrosion Inhibition
The application of quinoline and its derivatives, which share structural similarities with the target compound, in corrosion inhibition highlights another aspect of their utility. These compounds form stable chelating complexes with metal surfaces, showcasing their potential in protecting against metallic corrosion (Verma et al., 2020).
Properties
IUPAC Name |
7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-10-5-3-4-6-12(10)15-16(22)13-8-7-11(23-2)9-14(13)24-17(15)18(19,20)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJOYEWKHMBINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.